3-Chloropiperidine

Anticancer DNA alkylation Pancreatic cancer

3-Chloropiperidine is a heterocyclic amine featuring a piperidine ring with a chlorine substituent at the 3-position. This structural motif enables the compound to function as a cyclic nitrogen mustard, acting as a DNA alkylating agent through the formation of a highly electrophilic bicyclic aziridinium ion intermediate.

Molecular Formula C5H10ClN
Molecular Weight 119.59 g/mol
CAS No. 50564-59-5
Cat. No. B1606579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropiperidine
CAS50564-59-5
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Structural Identifiers
SMILESC1CC(CNC1)Cl
InChIInChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2
InChIKeyYQUBWBSLSNIUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropiperidine (CAS 50564-59-5): A Cyclic Nitrogen Mustard for Targeted Alkylation in Anticancer R&D


3-Chloropiperidine is a heterocyclic amine featuring a piperidine ring with a chlorine substituent at the 3-position. This structural motif enables the compound to function as a cyclic nitrogen mustard, acting as a DNA alkylating agent through the formation of a highly electrophilic bicyclic aziridinium ion intermediate [1]. The compound has been extensively characterized as a versatile scaffold for developing novel anticancer agents, with demonstrated cytotoxicity against pancreatic cancer cell lines [2]. As a research chemical, it serves as a key intermediate for synthesizing monofunctional (M-CePs) and bifunctional (B-CePs) alkylating agents [3].

Why 3-Chloropiperidine Cannot Be Interchanged with Other Halopiperidines or Simple Nitrogen Mustards


The alkylation mechanism of 3-chloropiperidine is fundamentally distinct from that of acyclic nitrogen mustards and even other positional isomers. Unlike simple 2-chloroethylamines, 3-chloropiperidine forms a constrained bicyclic aziridinium ion, which imposes steric and electronic constraints on its reactivity with DNA nucleophiles [1]. This structural rigidity is crucial for its observed tropism toward specific cancer cell types, such as pancreatic adenocarcinoma cells [2]. Furthermore, secondary 3-chloropiperidines demonstrate significantly greater DNA cleavage activity than their tertiary counterparts, underscoring that subtle changes in substitution pattern dramatically alter efficacy [3]. Therefore, generic substitution with other halopiperidines or mustards is not scientifically valid for critical research applications.

Quantitative Differentiation of 3-Chloropiperidine Derivatives in Anticancer and Synthetic Applications


Monofunctional 3-Chloropiperidines (M-CePs) Exhibit Low Nanomolar Cytotoxicity, Outperforming Chlorambucil in Pancreatic Cancer Models

Monofunctional 3-chloropiperidines (M-CePs) demonstrated IC50 values in the low nanomolar range against BxPC-3 pancreatic cancer cells, specifically compound 2c with an IC50 of 0.041 ± 0.015 µM [1]. In contrast, the clinical nitrogen mustard chlorambucil exhibited an IC50 of 13.91 ± 6.09 µM in the same assay [1]. This represents a >300-fold improvement in potency for the 3-chloropiperidine scaffold.

Anticancer DNA alkylation Pancreatic cancer

Secondary 3-Chloropiperidines Demonstrate Enhanced DNA Cleavage Activity Relative to Tertiary Analogs

In a direct comparative DNA cleavage assay, secondary 3-chloropiperidines and their isolated bicyclic aziridine derivatives proved to be more effective alkylating agents than their tertiary 3-chloropiperidine counterparts [1]. This finding is critical as it demonstrates that substitution at the piperidine nitrogen profoundly impacts reactivity.

Medicinal chemistry DNA damage Structure-activity relationship

Cisplatin-3-Chloropiperidine Conjugates Circumvent Acquired Cisplatin Resistance in Ovarian Cancer Cells

Cisplatin-3-chloropiperidine conjugates displayed high antiproliferative potency against a panel of human cancer cell lines, and were able to largely circumvent the acquired cisplatin resistance of A2780cisR ovarian cancer cells in both MTT and flow-cytometric apoptosis assays [1]. This contrasts with the activity of the 3-chloropiperidine ligands alone, which showed negligible activity, highlighting the synergistic potential of the conjugate.

Drug resistance Ovarian cancer Conjugate therapy

Electrochemical Synthesis of 3-Chloropiperidines Achieves Up to 95% Yield, Enabling Scalable Production

An iodide-mediated electrochemical cyclization method for synthesizing 3-chloropiperidine derivatives from N-pentenylamines has been reported, achieving yields of up to 95% in an undivided cell under ambient conditions [1]. This environmentally benign approach avoids stoichiometric oxidants and offers a high-yielding, scalable route.

Organic synthesis Electrochemistry Process chemistry

Aromatic Bis-3-Chloropiperidines Exhibit Sub-Micromolar IC50 and Tropism for 3D Pancreatic Cancer Spheroids

Bis-3-chloropiperidines (B-CePs) with aromatic linkers demonstrated marked cytotoxicity against BxPC-3 pancreatic cancer cells, with IC50 values as low as 0.6 ± 0.5 µM in 3D spheroid cultures [1]. This activity was observed in both 2D and 3D models, indicating a tropism for this clinically challenging cancer type.

3D cell culture Pancreatic cancer Tumor spheroids

Optimal Research and Industrial Applications for 3-Chloropiperidine Scaffolds


Lead Optimization in Anticancer Drug Discovery Targeting Pancreatic Adenocarcinoma

Based on the demonstrated low nanomolar IC50 values against BxPC-3 cells and the observed tropism in 3D spheroid models, 3-chloropiperidine derivatives are ideal starting points for medicinal chemistry campaigns focused on developing new therapies for pancreatic cancer [1]. The scaffold's ability to be elaborated into monofunctional, bifunctional, and even trifunctional alkylating agents allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity [2].

Development of Cisplatin Combination or Resistance-Breaking Therapies

The ability of cisplatin-3-chloropiperidine conjugates to circumvent acquired cisplatin resistance in ovarian cancer cells makes this scaffold a valuable tool for research into combination therapies. The conjugate approach can be explored to overcome resistance mechanisms in other platinum-resistant cancer models [1].

Scalable Synthesis of DNA Alkylating Agent Libraries via Electrochemical Methods

The reported electrochemical synthesis achieving up to 95% yield provides a robust and scalable method for producing diverse 3-chloropiperidine derivatives [1]. This is particularly valuable for industrial research settings requiring gram-to-kilogram quantities of novel alkylating agents for advanced preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.